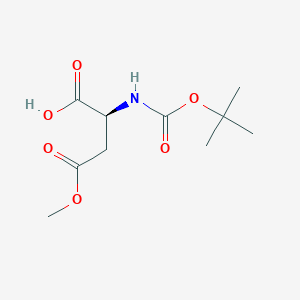

Boc-Asp(OMe)-OH

描述

The exact mass of the compound Boc-L-aspartic acid 4-methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450548 | |

| Record name | Boc-L-aspartic acid 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59768-74-0 | |

| Record name | Boc-L-aspartic acid 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Boc-L-aspartic acid 4-methyl ester, a key building block in peptide synthesis and drug discovery.

Chemical Structure and Properties

Boc-L-aspartic acid 4-methyl ester, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, is a derivative of the amino acid L-aspartic acid.[1][2] The structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester at the β-carboxylic acid function (position 4). This strategic protection allows for selective reactions at the unprotected α-carboxylic acid, making it a valuable reagent in the synthesis of complex peptides and other organic molecules.

The presence of the Boc group provides stability and prevents unwanted side reactions at the amino group, while the methyl ester protects the side-chain carboxyl group.[2] This compound is typically a white to off-white solid, soluble in various organic solvents such as methanol, dichloromethane, and ethyl acetate.[2]

Quantitative Data Summary

| Property | Value |

| CAS Number | 59768-74-0 |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Purity | ≥98.0% (TLC) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid |

Synthesis of Boc-L-aspartic acid 4-methyl ester

The most common and efficient synthesis of Boc-L-aspartic acid 4-methyl ester involves a two-step process starting from L-aspartic acid. The first step is the selective esterification of the β-carboxylic acid, followed by the protection of the α-amino group with a Boc group.

Logical Workflow of Synthesis

Caption: Synthesis workflow for Boc-L-aspartic acid 4-methyl ester.

Experimental Protocols

Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

This procedure outlines the selective esterification of the β-carboxylic acid of L-aspartic acid.

-

Materials:

-

L-Aspartic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-aspartic acid β-methyl ester hydrochloride.[3]

-

Step 2: Synthesis of Boc-L-aspartic acid 4-methyl ester

This protocol describes the protection of the α-amino group of L-aspartic acid β-methyl ester hydrochloride.

-

Materials:

-

L-Aspartic acid β-methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., methanol, THF, or a mixture with water)

-

Ethyl acetate

-

Aqueous HCl solution (e.g., 1N)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve L-aspartic acid β-methyl ester hydrochloride in the chosen solvent system.[4]

-

Add the base to the solution and stir until the starting material is fully dissolved and neutralized.[4]

-

Add di-tert-butyl dicarbonate to the reaction mixture.[4]

-

Stir the reaction at room temperature overnight.[4]

-

Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvent.[4]

-

To the aqueous residue, add ethyl acetate and acidify with the aqueous HCl solution to a pH of 2-3.

-

Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[4]

-

Combine all organic layers and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

The crude product can be further purified by recrystallization or column chromatography to yield pure Boc-L-aspartic acid 4-methyl ester.

-

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized Boc-L-aspartic acid 4-methyl ester. Below is a summary of typical spectroscopic data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), 3.69 (s, 3H, OCH₃), ~3.0 & ~2.8 (dd, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃)[5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~174 (α-COOH), ~171 (ester C=O), ~155 (Boc C=O), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃)[5] |

| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (ester C=O stretch), ~1710 (acid C=O stretch), ~1510 (N-H bend)[5] |

| Mass Spec (MS) | Expected m/z for C₁₀H₁₈NO₆ [M+H]⁺: 248.11 |

This guide provides essential technical information for researchers working with Boc-L-aspartic acid 4-methyl ester. The detailed protocols and characterization data will be valuable for the successful synthesis and application of this important chemical building block.

References

- 1. Boc-L-aspartic acid 4-methyl ester Online | Boc-L-aspartic acid 4-methyl ester Manufacturer and Suppliers [scimplify.com]

- 2. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]

- 3. beta-Methyl L-aspartate hydrochloride | 16856-13-6 [chemicalbook.com]

- 4. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 5. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]

Solubility Profile of Boc-Asp(OMe)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and standardized protocols to facilitate its use in various laboratory and manufacturing settings.

Introduction

This compound is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. Its solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, preventing precipitation issues, and ensuring the reproducibility of synthetic processes. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides a detailed experimental protocol for its determination.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various common organic solvents. While quantitative data is limited, qualitative assessments provide valuable guidance for solvent selection.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 200 mg/mL[1] | Soluble |

| Methanol | Alcohol | Data not available | Soluble |

| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble |

| Ethanol | Alcohol | Data not available | No data |

| Isopropanol | Alcohol | Data not available | No data |

| Diethyl Ether | Ether | Data not available | No data |

| Tetrahydrofuran (THF) | Ether | Data not available | No data |

| Ethyl Acetate | Ester | Data not available | No data |

| Chloroform | Chlorinated | Data not available | No data |

| Water | Aqueous | Data not available | Poorly soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized gravimetric method for determining the precise solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant concentration over time indicates equilibrium.

-

Phase Separation: Allow the vial to rest at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.2 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Weight of residue / Volume of filtered solution) x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

This technical guide provides essential information on the solubility of this compound. For applications requiring precise solubility data in unlisted solvents, the provided experimental protocol offers a robust method for in-house determination.

References

An In-depth Technical Guide to Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 59768-74-0, identified as N-(tert-butoxycarbonyl)-L-aspartic acid 4-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH. This document details its chemical and physical properties, a detailed synthesis protocol, and its primary applications as a critical intermediate in the synthesis of advanced pharmaceutical agents. The core utility of this compound lies in its role as a chiral building block for creating potent antagonists of the glycoprotein IIb/IIIa receptor and inhibitors of leukotriene A4 hydrolase. This guide furnishes quantitative biological data for these target compounds, detailed experimental protocols for their evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in drug development.

Chemical Information

Boc-L-aspartic acid 4-methyl ester is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is esterified with a methyl group. This strategic protection allows for selective chemical modifications at the alpha-carboxyl group, making it a valuable reagent in peptide synthesis and the construction of complex organic molecules.[1]

Chemical and Physical Properties

The key physicochemical properties of Boc-L-aspartic acid 4-methyl ester are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 59768-74-0 | [2][3] |

| Molecular Formula | C₁₀H₁₇NO₆ | [2][3] |

| Molecular Weight | 247.25 g/mol | [2][3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| SMILES | COC(=O)C--INVALID-LINK--C(O)=O | |

| InChI Key | WFPSMPYVXFVVFA-LURJTMIESA-N |

Spectroscopic Data

Spectroscopic data provides structural confirmation of the compound.[4]

| Data Type | Values |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 1.42 (s, 9H, C(CH₃)₃), 2.82 (dd, J=4.8, 17.2 Hz, 1H, CH₂), 3.02 (dd, J=17.2, 4.1 Hz, 1H, CH₂), 3.69 (s, 3H, OCH₃), 4.59-4.62 (m, 1H, CHN), 5.57 (d, J=8.5Hz, 1H, NHBoc), 10.8 (sl, 1H, COOH) |

| ¹³C NMR (75MHz, CDCl₃) | δ (ppm) = 28.2 (CH₃), 36.4 (CH₂), 49.7 (CHN), 52.1 (OCH₃), 80.5 (C(CH₃)₃), 155.6 (COO), 171.6 (COO), 175.8 (COO) |

| IR (cm⁻¹) | 3429 (NH), 2979 (CH), 1714 (C=O), 1509, 1438, 1394, 1367, 1156, 1057, 1026, 843, 780, 734 |

Synthesis and Manufacturing

The synthesis of Boc-L-aspartic acid 4-methyl ester is typically achieved through a straightforward N-protection reaction of the corresponding amino acid ester.

Experimental Protocol: Synthesis of Boc-L-aspartic acid 4-methyl ester

This protocol is adapted from established procedures for the N-Boc protection of amino acid esters.[5]

Materials:

-

L-aspartic acid β-methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Methanol or a mixture of Tetrahydrofuran (THF) and water

-

Ethyl Acetate

-

1N HCl (aqueous solution)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

L-aspartic acid β-methyl ester hydrochloride (1 equivalent) is dissolved in the chosen solvent (e.g., methanol or THF/water).

-

The solution is cooled to 0°C in an ice bath.

-

A base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (2 equivalents), is added to neutralize the hydrochloride and facilitate the reaction.

-

Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to 2-3 with 1N HCl to protonate any unreacted starting material and the product's carboxylic acid.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography.

Applications in Drug Development

The primary significance of Boc-L-aspartic acid 4-methyl ester in drug development is its use as a chiral starting material for the synthesis of complex molecules that target key pathological pathways.

Intermediate for Glycoprotein IIb/IIIa Antagonists

Boc-L-aspartic acid 4-methyl ester is a precursor for the synthesis of isoxazoline-based antagonists of the glycoprotein (GP) IIb/IIIa receptor.[3][4] This receptor is the final common pathway for platelet aggregation, and its inhibition is a major strategy for anti-thrombotic therapy in acute coronary syndromes.[6]

Platelet activation is initiated by various agonists (e.g., ADP, thrombin, collagen), leading to an "inside-out" signaling cascade that conformationally activates the GPIIb/IIIa receptor.[7] The activated receptor then binds fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation. This fibrinogen binding also triggers "outside-in" signaling, further promoting clot stabilization. GPIIb/IIIa antagonists block the fibrinogen binding site, thus inhibiting platelet aggregation.[7]

The following table presents the in vitro potency of XR299, an isoxazoline-based GPIIb/IIIa antagonist synthesized using a derivative of the core chemical.

| Compound | Assay | IC₅₀ (µM) | Reference |

| XR299 | Inhibition of Platelet Aggregation | 0.24 | [8] |

This is a generalized protocol for assessing the efficacy of GPIIb/IIIa antagonists.[9][10]

Materials:

-

Whole blood or platelet-rich plasma (PRP) from healthy donors.

-

Anticoagulant (e.g., sodium citrate or hirudin).

-

Platelet agonist (e.g., Adenosine diphosphate - ADP).

-

Test compound (GPIIb/IIIa antagonist) at various concentrations.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging anticoagulated whole blood at a low speed.

-

Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C.

-

Place the cuvettes containing the PRP samples into the aggregometer and establish a baseline reading.

-

Add a platelet agonist (e.g., ADP) to induce aggregation.

-

Monitor the change in light transmittance (for PRP turbidimetry) or impedance (for whole blood aggregometry) over time, which corresponds to the degree of platelet aggregation.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Intermediate for Leukotriene A4 Hydrolase Inhibitors

Boc-L-aspartic acid 4-methyl ester is also utilized in the synthesis of glutamic acid analogs that are potent inhibitors of leukotriene A4 (LTA4) hydrolase.[3][4] This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various inflammatory diseases.[11]

In response to inflammatory stimuli, arachidonic acid is converted via the 5-lipoxygenase (5-LO) pathway to LTA4. LTA4 hydrolase then catalyzes the conversion of LTA4 to LTB4. LTB4 exerts its pro-inflammatory effects by binding to its receptors (BLT1 and BLT2) on immune cells, promoting chemotaxis, adhesion, and activation. Inhibiting LTA4 hydrolase reduces the production of LTB4, thereby mitigating the inflammatory response.

The table below shows the inhibitory potency of various compounds against LTA4 hydrolase, as determined by different assays. These compounds are examples of molecules whose synthesis can involve intermediates like Boc-L-aspartic acid 4-methyl ester.

| Compound | Peptidase Assay IC₅₀ (µM) | Hydrolase Assay IC₅₀ (µM) | Human Whole Blood Assay IC₅₀ (nM) | Reference |

| Compound 4 | 1320 | 1670 | - | [1] |

| Compound 6 | 3700 | 5300 | - | [1] |

| Compound 7a | - | - | 3 | [12] |

| Compound 7c | - | - | 6 | [12] |

| Compound 12a | - | - | 4 | [12] |

| Compound 12b | - | - | 3 | [12] |

| Compound 12c | - | - | 4 | [12] |

| Compound 12d | - | - | 4 | [12] |

| DG-051 (19) | - | - | 13 | [13] |

This is a generalized protocol for determining the inhibitory activity of compounds against LTA4 hydrolase.[1][14]

Materials:

-

Recombinant human LTA4 hydrolase.

-

LTA4 methyl ester (precursor).

-

NaOH solution.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 100 mM NaCl).

-

Test compounds at various concentrations in DMSO.

-

Detection reagents for LTB4 (e.g., ELISA kit or HTRF assay components).

-

96-well or 384-well plates.

Procedure:

-

Prepare the LTA4 substrate fresh by hydrolyzing the LTA4 methyl ester with NaOH under an inert atmosphere. Keep the solution on ice.

-

In a reaction plate, pre-incubate the LTA4 hydrolase enzyme with various concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

-

Allow the reaction to proceed for a defined time (e.g., 30 seconds to a few minutes).

-

Stop the reaction, typically by adding a quenching solution (e.g., an acidic solution or a solution containing a chelating agent like EDTA).

-

Quantify the amount of LTB4 produced using a suitable detection method, such as a competitive ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0) is a synthetically valuable, non-biologically active intermediate. Its importance is derived from its utility as a precisely protected chiral building block in the multi-step synthesis of high-value pharmaceutical targets. For researchers in drug discovery, particularly those focused on anti-thrombotic and anti-inflammatory therapies, this compound provides a reliable starting point for the development of novel inhibitors of Glycoprotein IIb/IIIa and Leukotriene A4 hydrolase. Understanding its properties and synthetic applications is key to leveraging its potential in the creation of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]

- 3. Boc-L-aspartic acid 4-methyl ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Boc-L-aspartic acid 4-methyl ester | 59768-74-0 [chemicalbook.com]

- 5. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 6. ClinPGx [clinpgx.org]

- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azabenzthiazole inhibitors of leukotriene A₄ hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Boc-Asp(OMe)-OH for Researchers and Drug Development Professionals

Introduction

Boc-Asp(OMe)-OH, also known as N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group, makes it an invaluable building block for the precise incorporation of aspartic acid residues into peptide chains. This guide provides an in-depth overview of its chemical properties, applications, and relevant biochemical pathways.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | References |

| Molecular Weight | 247.25 g/mol | [1][2][3] |

| Chemical Formula | C₁₀H₁₇NO₆ | [1][4] |

| Linear Formula | CH₃O₂CCH₂CH[NHCO₂(C(CH₃)₃)]CO₂H | [2][3] |

| CAS Number | 59768-74-0 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98.0% (TLC) | [2][3] |

Applications in Peptide Synthesis

This compound is a key reagent in Boc solid-phase peptide synthesis (SPPS), a well-established method for the stepwise construction of peptides. The Boc group provides temporary protection for the N-terminus, which can be removed under moderately acidic conditions, while the methyl ester protects the side-chain carboxyl group.

Experimental Protocol: Coupling of this compound in Boc-SPPS

This protocol outlines a general procedure for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support resin (e.g., Merrifield or PAM resin).

-

Resin Preparation and Swelling : The peptide-resin is initially swollen in a suitable solvent, typically dichloromethane (DCM), to ensure optimal reaction kinetics.

-

Boc Deprotection : The N-terminal Boc protecting group of the resin-bound peptide is removed by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM.[5] This reaction is typically performed for 20-30 minutes. A pre-wash with the TFA/DCM solution for a shorter duration (e.g., 5 minutes) can be employed.[5]

-

Washing : Following deprotection, the resin is thoroughly washed with DCM and then with an alcohol like isopropanol (IPA) to remove residual TFA and the cleaved Boc groups.[5]

-

Neutralization : The protonated N-terminus is neutralized using a base, commonly 10% diisopropylethylamine (DIEA) in DCM, to prepare it for the subsequent coupling reaction. This is followed by further washing with DCM.

-

Coupling :

-

In a separate reaction vessel, this compound (typically 3-5 equivalents relative to the resin's substitution level) is pre-activated.

-

Activation is achieved by dissolving the amino acid derivative in a solvent like DMF or DCM and adding a coupling reagent (e.g., HBTU, DIC) and an activating agent (e.g., HOBt) or a base such as DIEA.

-

The activated this compound solution is then added to the deprotected and neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for a period ranging from 1 to several hours, with mixing to ensure complete reaction. The progress of the coupling can be monitored using a qualitative test such as the ninhydrin test.

-

-

Washing : After the coupling is complete, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition : The cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.

Workflow for this compound Coupling in SPPS

Biochemical Significance of the Aspartate Backbone

While this compound is a synthetic molecule, its core structure is derived from L-aspartic acid, an amino acid of fundamental importance in numerous metabolic and signaling pathways.[6][7] The peptides and peptidomimetics synthesized using this derivative can interact with biological systems in various ways, leveraging the natural roles of aspartate.

Aspartate is a non-essential amino acid in humans, meaning it can be synthesized by the body.[7] It plays a central role as a metabolite, connecting several key biochemical pathways.[6][7]

Metabolic Hub of Aspartate

As shown in the diagram, aspartate is a key player in:

-

The Urea Cycle : It condenses with citrulline to form argininosuccinate, a crucial step in the detoxification of ammonia and the synthesis of arginine.[6][7]

-

Amino Acid Synthesis : In plants and microorganisms, aspartate is the common precursor to a family of essential amino acids for humans, including methionine, threonine, isoleucine, and lysine.[7][8][9]

-

Gluconeogenesis : Through its interconversion with oxaloacetate, a TCA cycle intermediate, aspartate participates in the synthesis of glucose from non-carbohydrate sources.[7]

-

Purine Synthesis : Aspartate donates a nitrogen atom for the formation of the purine ring, a fundamental component of DNA and RNA.[7]

-

Neurotransmission : Aspartate acts as an excitatory neurotransmitter in the central nervous system, stimulating NMDA receptors.[7]

The synthesis of novel peptides incorporating aspartic acid residues via this compound allows researchers to probe and modulate these pathways, contributing to the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound = 98.0 TLC 59768-74-0 [sigmaaldrich.com]

- 3. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The central enzymes of the aspartate family of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in peptide synthesis. It details the underlying chemistry, workflows, and critical considerations for its application in Solid-Phase Peptide Synthesis (SPPS), offering a valuable resource for professionals in chemical biology and drug development.

Introduction: The Cornerstone of Modern Peptide Synthesis

The synthesis of peptides requires a meticulous and controlled stepwise addition of amino acids. This process is fundamentally enabled by the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, was a foundational element in the development of modern peptide synthesis, particularly in the revolutionary Solid-Phase Peptide Synthesis (SPPS) method developed by Bruce Merrifield.[1]

The Boc group serves as a temporary protecting shield for the α-amino group of an amino acid. Its key characteristic is its stability in neutral and basic conditions, coupled with its facile removal under moderately acidic conditions (acid-labile).[2] This property forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) synthesis strategy, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[3][4]

The Chemistry of the Boc Group

Protection of α-Amino Groups

The introduction of the Boc group onto an amino acid is a standard nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. The reaction is typically performed in the presence of a base.[2] The amino group of the amino acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This results in the formation of a carbamate linkage and the release of tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol.[5]

Deprotection of the Boc Group

The removal of the Boc group is the critical repeating step in Boc-SPPS. It is achieved by acidolysis, typically using 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine of the peptide chain and carbon dioxide.[6][7]

The generated tert-butyl carbocation is a potent alkylating agent and can react with nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithioethane (DTE) are added to the deprotection solution to trap the carbocations.[1][3]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl strategy is a systematic, cyclical process performed on a solid resin support. Each cycle adds one amino acid to the growing peptide chain.

The key steps in each cycle are:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA in DCM.[1]

-

Washing: The resin is washed with DCM and isopropanol (IPA) to remove excess TFA and byproducts.[1]

-

Neutralization: After deprotection, the newly exposed N-terminal amine is protonated as a TFA salt. It must be converted to the free amine using a base, typically diisopropylethylamine (DIEA), before the next coupling step can occur.[8]

-

Washing: The resin is washed again to remove the excess neutralization base.

-

Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent (e.g., DCC/HOBt, HBTU) and added to the resin to form a new peptide bond.[9]

-

Washing: The resin is washed to remove excess reagents and byproducts, making it ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, typically with anhydrous HF.[2][10]

Quantitative Data and Comparisons

The choice between the Boc and the milder, more modern Fmoc (9-fluorenylmethyloxycarbonyl) strategy depends on the specific peptide sequence and desired outcome. The Boc strategy's harsher acidic conditions can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation, as the repeated protonation of the N-terminus helps disrupt inter-chain hydrogen bonding.[]

Table 1: Comparison of Key Parameters for Boc/Bzl and Fmoc/tBu SPPS Strategies

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [12] |

| Deprotection Reagent | 25-50% TFA in DCM | 20% Piperidine in DMF | [13][14] |

| Deprotection Time | 20-30 minutes | 5-10 minutes | [13] |

| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos) | tert-Butyl-based (e.g., tBu, Trt) | [4][12] |

| Final Cleavage Reagent | Anhydrous HF, TFMSA | TFA-based cocktails (e.g., Reagent K) | [13][14] |

| Cleavage Conditions | Harsh (Strong Acid) | Mild | [14] |

| Orthogonality | Partial (Graded Acid Lability) | Fully Orthogonal | [4] |

| Aggregation Issues | Less frequent for difficult sequences | More frequent | [] |

| Reagent Cost | Boc-amino acids generally less expensive | Fmoc-amino acids generally more expensive | [] |

Table 2: Common Side-Chain Protecting Groups and Scavengers in Boc-SPPS

| Amino Acid Residue | Side-Chain Protecting Group | Cleavage Cocktail / Scavengers | Purpose of Scavenger | Reference(s) |

| Arg | Tosyl (Tos) | HF / Anisole | General carbocation scavenger | [1] |

| Trp | Formyl (For) | HF / p-cresol, p-thiocresol, DMS | Prevents indole alkylation | [6] |

| Met | (none) | HF / Anisole, Thioanisole, DMS | Prevents S-alkylation | [1] |

| Cys | 4-methylbenzyl (Meb) | HF / Anisole | Prevents S-alkylation | [6] |

| Tyr | 2-bromobenzyloxycarbonyl (2-BrZ) | HF / Anisole | Prevents phenol alkylation | [2] |

| His | 2,4-dinitrophenyl (Dnp) | Thiophenol (prior to HF) | Dnp removed orthogonally | [1] |

Experimental Protocols

Protocol: Nα-Boc Protection of an Amino Acid (General Procedure)

This protocol describes a general method for protecting the alpha-amino group of an amino acid using Boc anhydride.

-

Dissolution: Dissolve the amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approx. 1.2 mL per mmol of amino acid).[3]

-

Reaction: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution while stirring.[3]

-

Stirring: Continue stirring for 2-4 hours. The mixture should become homogeneous within the first hour.[3][15]

-

Workup: Dilute the reaction mixture with water. Perform an extraction with ethyl acetate to remove the oxime byproduct if BOC-ON was used, or to remove other organic-soluble impurities.[3]

-

Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or dilute HCl). Immediately extract the product into ethyl acetate (3x).[3][15]

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Boc-amino acid.[15]

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[3]

Yields for this procedure are typically high, often exceeding 90%.[15]

Protocol: Standard Cycle for Boc-SPPS (Manual)

This protocol outlines a single manual cycle for adding one amino acid to a peptide-resin. (Quantities are based on 1 g of resin with a substitution of 0.5 mmol/g).

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).[1]

-

-

Neutralization:

-

Add 10 mL of 10% DIEA in DCM. Stir for 2 minutes.[2]

-

Drain and repeat the neutralization step once more.

-

-

Washing:

-

Drain the neutralization solution.

-

Wash the resin with DCM (5 x 10 mL) to thoroughly remove excess base.

-

-

Coupling (HBTU activation):

-

In a separate vial, dissolve the incoming Boc-amino acid (2.0 mmol, 4 equiv.) and HBTU (2.0 mmol, 4 equiv.) in a minimal volume of DMF.

-

Add DIEA (4.0 mmol, 8 equiv.) to the activation mixture and let it stand for 1-2 minutes.

-

Add the activated amino acid solution to the drained, neutralized resin.

-

Stir for 1-2 hours at room temperature. Monitor reaction completion with a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

The resin is now ready for the next deprotection cycle.

-

Protocol: Final Cleavage with Anhydrous Hydrogen Fluoride (HF)

CAUTION: Anhydrous HF is extremely toxic, corrosive, and reacts with glass. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F).

-

Preparation: Dry the final peptide-resin (0.5 - 1.0 g) thoroughly under high vacuum and place it in the HF-resistant reaction vessel with a Teflon-coated stir bar.[2][6]

-

Add Scavengers: Add the appropriate scavenger cocktail to the reaction vessel. A common general-purpose scavenger is anisole (1.0 mL). For peptides containing Trp, a mixture of p-cresol and p-thiocresol is often used.[1][2][6]

-

HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully distill anhydrous HF (approx. 9 mL) into the vessel.[2]

-

Cleavage Reaction: Warm the vessel to 0 °C in an ice bath and stir the slurry for 60 minutes.[1][2]

-

HF Removal: After the reaction is complete, remove the HF under a high vacuum, collecting it in a suitable trap (e.g., containing calcium oxide).[2]

-

Peptide Precipitation: Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers.[2]

-

Washing & Isolation: Wash the precipitated peptide and residual resin several times with cold diethyl ether via filtration.

-

Extraction & Lyophilization: Dissolve the crude peptide from the resin using a suitable solvent (e.g., 20% aqueous acetic acid), filter to remove the resin beads, and lyophilize the solution to obtain the crude peptide powder.[6]

Conclusion

Despite the prevalence of the milder Fmoc strategy, the Boc protecting group remains a powerful and indispensable tool in peptide synthesis. Its advantages in overcoming aggregation in difficult sequences and its well-established protocols ensure its continued relevance in both academic research and the industrial production of therapeutic peptides.[2] A thorough understanding of the Boc/Bzl chemistry, its associated workflows, and potential side reactions is crucial for leveraging its full potential to synthesize complex and high-purity peptide molecules.

References

- 1. chempep.com [chempep.com]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

The Methyl Ester in Aspartic Acid Side Chain Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protection of the β-carboxyl group of aspartic acid is a critical consideration in peptide synthesis, aimed at preventing its interference with peptide bond formation. Historically, the methyl ester (OMe) was employed for this purpose. However, its application, particularly in modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy, is now largely superseded due to its high propensity to induce aspartimide formation. This side reaction significantly compromises the yield and purity of the target peptide. This technical guide provides an in-depth analysis of the function of the methyl ester as a protecting group for the aspartic acid side chain, detailing its historical context, the mechanism of aspartimide formation, comparative quantitative data on its performance against modern alternatives, and relevant experimental protocols. While the methyl ester still finds niche applications, particularly in solution-phase synthesis or as a derivative for specific analytical purposes, for most SPPS applications, bulkier and more sterically hindering protecting groups are strongly recommended.

The Core Function and Limitations of Methyl Ester Protection

The primary function of the methyl ester in aspartic acid side chain protection is to mask the carboxylic acid functionality, preventing it from participating in undesired reactions during peptide synthesis. By converting the carboxyl group to a less reactive ester, the side chain is rendered inert to the coupling conditions used to elongate the peptide chain.

However, the small steric profile of the methyl group makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack. In the context of Fmoc-based SPPS, this leads to a significant side reaction known as aspartimide formation.

The Mechanism of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that is particularly prevalent under the basic conditions used for Fmoc deprotection (e.g., with piperidine).[1][2][3] The reaction proceeds as follows:

-

Deprotonation: The basic conditions facilitate the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid.

-

Nucleophilic Attack: The deprotonated nitrogen acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aspartic acid side-chain ester.

-

Cyclization: This attack results in the formation of a five-membered succinimide ring, known as an aspartimide, with the concomitant elimination of the alcohol (methanol in the case of a methyl ester).

The resulting aspartimide is unstable and can undergo further reactions:

-

Epimerization: The α-carbon of the aspartimide is prone to racemization under basic conditions.

-

Hydrolysis: The aspartimide ring can be opened by nucleophiles, such as water or piperidine, at either of the two carbonyl carbons. This leads to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone is linked to the side-chain carboxyl group.[1][3]

The following diagram illustrates the mechanism of aspartimide formation:

References

A Technical Guide to High-Purity Boc-Asp(OMe)-OH for Researchers and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, commonly abbreviated as Boc-Asp(OMe)-OH, is a crucial chiral building block in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique bifunctional nature, with a protected α-amino group and a selectively esterified β-carboxyl group, allows for precise and controlled incorporation of aspartic acid residues into complex molecular architectures. This guide provides an in-depth overview of the commercial availability of high-purity this compound, its quality control, a plausible synthetic workflow, and its applications for researchers, scientists, and drug development professionals.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity specifications being a critical parameter for its application in sensitive synthetic procedures. High purity is essential to avoid the introduction of impurities that could complicate reaction pathways and the purification of the final product. The table below summarizes the offerings from several prominent commercial suppliers.

| Supplier | Quoted Purity | Analytical Method | CAS Number |

| Sigma-Aldrich | ≥98.0% | TLC | 59768-74-0 |

| MedChemExpress | 99.0% | Not Specified | 59768-74-0[1] |

| Chem-Impex | ≥98% | HPLC | 59768-74-0 |

| Aapptec | Lot-specific | Certificate of Analysis | 59768-74-0 |

Quality Control of this compound

Ensuring the high purity of this compound is paramount for its successful application. The quality control of amino acid derivatives typically involves a suite of analytical techniques to confirm identity, purity, and chiral integrity.[2][]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

While specific protocols are supplier-dependent, a general method for the purity analysis of protected amino acids like this compound by reverse-phase HPLC (RP-HPLC) is described below. This protocol is adapted from established methods for similar protected amino acid derivatives.[4]

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.

-

If solubility is an issue, a minimal amount of acetonitrile can be added.

-

Ensure the sample is fully dissolved, using vortexing if necessary.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection Wavelength: 210-230 nm

-

Injection Volume: 10-20 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point and can be optimized as needed.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks detected in the chromatogram.

-

Synthesis and Quality Control Workflow

While this compound is a commercially available reagent, understanding its synthesis is valuable for researchers. The following diagram illustrates a plausible synthetic workflow for the preparation and quality control of high-purity this compound, starting from L-aspartic acid. This workflow is based on standard organic chemistry transformations for amino acid protection and esterification.

Caption: Synthetic and Quality Control Workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile building block primarily used in:

-

Peptide Synthesis: It serves as a key component in the solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides. The Boc protecting group provides robust protection for the α-amino group, which can be readily removed under acidic conditions, while the methyl ester protects the side-chain carboxyl group.

-

Drug Development: The incorporation of aspartic acid residues is common in the design of peptidomimetics and other small molecule therapeutics. The defined stereochemistry and protected functional groups of this compound allow for its precise integration into drug candidates.

-

Bioconjugation: This derivative can be used in the synthesis of peptides that are subsequently conjugated to other molecules, such as proteins, antibodies, or fluorescent dyes, to create sophisticated research tools and targeted therapeutics.

High-purity this compound is an indispensable reagent for researchers and professionals in the field of drug development and peptide chemistry. The commercial availability from multiple suppliers, coupled with rigorous quality control measures such as HPLC and TLC, ensures its reliability in complex synthetic applications. A thorough understanding of its properties, synthesis, and quality control is essential for its effective utilization in the creation of novel peptides and therapeutic agents.

References

An In-depth Technical Guide on the Storage and Handling of Boc-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for N-tert-Butoxycarbonyl-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH), a key reagent in peptide synthesis and other organic chemistry applications. Adherence to these guidelines is crucial for maintaining the integrity, stability, and purity of the compound, ensuring experimental reproducibility and personnel safety.

Storage Recommendations

The stability of this compound is contingent upon proper storage conditions, which vary depending on whether the compound is in solid form or in solution.

1.1. Solid Form Storage

This compound is a white to off-white solid.[1] For long-term storage, it is recommended to keep the solid powder under specific temperature-controlled conditions.

Table 1: Recommended Storage Conditions and Stability for Solid this compound

| Storage Temperature | Duration | Source |

| -20°C | 3 years | [1] |

| 4°C | 2 years | [1] |

1.2. In-Solvent Storage

When this compound is dissolved in a solvent, its stability profile changes, and more stringent storage conditions are required to prevent degradation.

Table 2: Recommended Storage Conditions and Stability for this compound in Solution

| Storage Temperature | Duration | Source |

| -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

It is important to note that the choice of solvent can impact the stability of the compound. While specific compatibilities should be determined experimentally, dimethyl sulfoxide (DMSO) has been cited as a potential solvent.[1]

Handling and Safety Procedures

Proper handling of this compound is essential to minimize exposure and maintain a safe laboratory environment. While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, standard laboratory precautions should always be observed.[2]

2.1. Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Eyeshields or safety glasses are recommended.

-

Hand Protection: Chemical-resistant gloves are essential.

-

Respiratory Protection: For operations that may generate dust, a type N95 (US) dust mask or equivalent is advised.

2.2. General Handling Practices

-

Avoid inhalation of dust.[3]

-

Prevent contact with skin and eyes.[3]

-

Wash hands thoroughly after handling the compound.[3]

-

Keep the container tightly closed when not in use.[3]

-

Keep away from heat and sources of ignition.[3]

2.3. First Aid Measures

In case of accidental exposure, the following first-aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[3]

-

Ingestion: Wash out the mouth with water.[3]

Experimental Protocols

The stability data presented in Tables 1 and 2 are based on information provided by commercial suppliers. The detailed experimental protocols used to determine these stability profiles are proprietary and not publicly available. Generally, such studies would involve storing the compound under the specified conditions for the indicated duration and then assessing its purity and integrity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect any degradation products.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and recommended actions for the proper storage and handling of this compound.

Caption: Workflow for this compound Storage and Handling.

References

A Comprehensive Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Researchers and Drug Development Professionals

In the landscape of synthetic peptide chemistry, two strategies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The choice between these two core approaches dictates the entire synthetic design, from resin selection to the final cleavage of the desired peptide. This in-depth technical guide provides a comprehensive analysis of the Boc and Fmoc strategies, offering a comparative overview of their chemical principles, quantitative performance metrics, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Core Principles: A Dichotomy of Chemical Orthogonality

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the elongating peptide chain and, consequently, the chemical conditions required for its removal.[1][2] This difference establishes two distinct orthogonal protection schemes, which are crucial for the selective deprotection of specific functional groups without affecting others.[]

The Boc Strategy: A Classic Acid-Labile Approach

The Boc strategy, the pioneering method in SPPS, employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[4] Each cycle of amino acid addition involves the removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6] Side-chain protecting groups are generally benzyl-based (Bzl) and are stable to the repeated TFA treatments but are cleaved simultaneously with the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][7] This creates a "quasi-orthogonal" system, as both protecting groups are acid-labile, relying on a significant difference in acid lability for selectivity.[5]

The Fmoc Strategy: The Modern Mild, Base-Labile Alternative

The Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[4] Deprotection is achieved using a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][8] Side-chain protecting groups are typically tert-butyl (tBu) based, which are stable to the basic deprotection conditions.[] These side-chain protectors are then removed concurrently with cleavage from the resin using a strong acid, such as TFA.[8] This establishes a truly orthogonal system, with the Nα- and side-chain protecting groups being removed by entirely different chemical mechanisms (base vs. acid).[9]

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc SPPS often comes down to a trade-off between the robustness required for challenging sequences and the milder conditions suitable for sensitive peptides. The following tables summarize key quantitative parameters for each strategy.

Table 1: Deprotection and Coupling Cycle Parameters

| Parameter | Boc Strategy | Fmoc Strategy |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5][6] | 20% Piperidine in N,N-Dimethylformamide (DMF)[8] |

| Deprotection Time | 5-30 minutes (typically a 5 min pre-wash followed by a 15-25 min reaction)[6][10] | 5-20 minutes (often performed as two shorter treatments)[1][11] |

| Neutralization Step | Required (e.g., 10% Diisopropylethylamine (DIEA) in DCM)[12] | Not required |

| Coupling Reagents | DCC/HOBt, HBTU/DIEA, HATU/DIEA[13] | HBTU/HOBt/DIEA, HATU/HOAt/DIEA, DIC/Oxyma[13] |

| Typical Coupling Time | 1-2 hours[12] | 15 minutes - 2 hours (can be longer for difficult couplings)[1] |

| Cycle Time (per amino acid) | 1.5 - 3 hours | 30 minutes - 2.5 hours |

Table 2: Cleavage and Final Deprotection

| Parameter | Boc Strategy | Fmoc Strategy |

| Cleavage Reagent | Strong acids: Hydrofluoric acid (HF), Trifluoromethanesulfonic acid (TFMSA)[2][7] | Trifluoroacetic acid (TFA)[8] |

| Cleavage Cocktail Composition | e.g., 90% HF, 5% p-cresol, 5% thioanisole[12] | e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[8] |

| Cleavage Time | 1-2 hours at 0°C (HF)[12] | 2-4 hours at room temperature[2] |

| Safety Considerations | HF is highly toxic and corrosive, requiring specialized equipment.[7] | TFA is corrosive but less hazardous than HF. |

Experimental Protocols

The following are generalized, detailed methodologies for key experiments in both Boc and Fmoc SPPS.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Attachment (Merrifield Resin):

-

Swell Merrifield resin (1 g, substitution level 0.5-1.0 mmol/g) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Wash the resin with DCM (3 x 10 mL).

-

In a separate flask, dissolve the cesium salt of the first Boc-protected amino acid (3 equivalents) in DMF.

-

Add the amino acid solution to the resin and agitate the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

2. Boc Deprotection:

-

Swell the peptide-resin in DCM (10 mL/g).

-

Add a solution of 50% TFA in DCM (10 mL/g) and agitate for 5 minutes (pre-wash).

-

Filter and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[6]

-

Filter the resin and wash with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).[6]

3. Neutralization:

-

Wash the resin with DCM (3 x 10 mL).

-

Add a solution of 10% DIEA in DCM (10 mL/g) and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL).

4. Amino Acid Coupling (HBTU Activation):

-

In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Final Cleavage and Deprotection (HF Cleavage):

-

Dry the final peptide-resin under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add a pre-cooled (0°C) scavenger cocktail (e.g., anisole, p-cresol).

-

Carefully condense liquid HF (10 mL/g of resin) into the reaction vessel at -78°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Extract the peptide with a suitable solvent (e.g., 10% acetic acid).

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Attachment (Wang Resin):

-

Swell Wang resin (1 g, substitution level 0.5-1.0 mmol/g) in DMF for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL).

-

In a separate flask, dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM.

-

Dry the resin under vacuum.

2. Fmoc Deprotection:

-

Swell the peptide-resin in DMF (10 mL/g).

-

Add a solution of 20% piperidine in DMF (10 mL/g) and agitate for 7 minutes.[1]

-

Filter and repeat the treatment with 20% piperidine in DMF for another 7 minutes.

-

Filter the resin and wash thoroughly with DMF (5 x 10 mL).[1]

3. Amino Acid Coupling (HCTU Activation):

-

In a separate vial, dissolve the next Fmoc-protected amino acid (4.5 equivalents) and HCTU (4.5 equivalents) in DMF.[1]

-

Add collidine or DIEA (9 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 15-45 minutes at room temperature.[1]

-

Monitor coupling completion with the Kaiser test.

-

Wash the resin with DMF (3 x 10 mL).

4. Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.

-

Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[8] For peptides with sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) is recommended.[14]

-

Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.[8]

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Visualizing the Synthetic Workflows

The logical progression of each synthesis strategy can be effectively visualized using diagrams.

Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.

Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Caption: Comparison of orthogonality in Boc/Bzl and Fmoc/tBu strategies.

Conclusion: Selecting the Optimal Strategy

The decision between Boc and Fmoc SPPS is multifaceted and depends heavily on the specific requirements of the target peptide. The Boc strategy, with its robust chemistry and potential to mitigate aggregation in long or hydrophobic sequences, remains a valuable tool.[7] However, the harsh cleavage conditions necessitate specialized equipment and can be detrimental to sensitive functionalities.

Conversely, the Fmoc strategy has become the dominant methodology for routine peptide synthesis due to its milder conditions, true orthogonality, and amenability to automation.[15] The milder cleavage with TFA is compatible with a wider range of post-translational modifications and complex molecular architectures.[9] Ultimately, a thorough understanding of the core principles, quantitative differences, and procedural details of both strategies, as outlined in this guide, is paramount for the successful design and execution of any peptide synthesis project.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes and Protocols for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester, or Boc-Asp(OMe)-OH, is a protected amino acid derivative that can be utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. The Boc group provides temporary protection of the α-amino group, which is removed by moderate acid treatment at each cycle, while the methyl ester protects the side-chain carboxyl group of the aspartic acid residue.

The incorporation of aspartic acid into a peptide sequence is frequently associated with the risk of a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to the formation of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group is critical to mitigating this issue. While derivatives with bulkier side-chain protecting groups such as benzyl (Bzl) or cyclohexyl (cHex) esters are more commonly employed in Boc-SPPS to sterically hinder this side reaction, this compound represents a derivative with minimal steric protection. Consequently, its use requires careful optimization of coupling and deprotection conditions to minimize the formation of aspartimide-related impurities.

These application notes provide an overview of the use of this compound in Boc-SPPS, including recommended protocols and a discussion of the primary challenges and considerations.

Data Presentation: Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups

Direct quantitative data on the performance of this compound in SPPS is scarce in the literature, likely due to its higher propensity for aspartimide formation compared to other derivatives. The following table summarizes qualitative and extrapolated performance characteristics of various aspartic acid derivatives to provide context. The data for Fmoc-protected derivatives are included to illustrate the well-documented impact of side-chain steric bulk on aspartimide formation.

| Parameter | This compound (in Boc-SPPS) | Boc-Asp(OBzl)-OH (in Boc-SPPS) | Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS) | Fmoc-Asp(OMpe/OBno)-OH (in Fmoc-SPPS) |

| Primary Application | Boc-SPPS | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS (Aspartimide-prone sequences) |

| Aspartimide Formation Risk | High (inferred)[1] | Moderate[2] | High in sensitive sequences (e.g., Asp-Gly)[3][4] | Significantly Reduced[3][5] |

| Coupling Efficiency | Generally good with standard reagents | Generally good with standard reagents | Generally good with standard coupling reagents | Can be slightly slower due to steric bulk |

| Side-Chain Deprotection | Saponification (base-labile, not orthogonal to Boc-SPPS) or strong acidolysis (HF) | Strong acidolysis (e.g., HF) | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) |

| Orthogonality in Boc-SPPS | Limited; methyl ester may be partially cleaved by strong acids used for final cleavage. | Not fully orthogonal; both Boc and Bzl are acid-labile, but at different strengths.[6] | N/A | N/A |

Experimental Protocols

The following are representative protocols for the use of this compound in manual Boc-SPPS. These are based on standard Boc/Bzl chemistry principles.

Protocol 1: General Cycle for Boc-SPPS

This protocol outlines a single cycle of amino acid incorporation.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Coupling reagent (e.g., HBTU, DIC)

-

HOBt (if using DIC)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., dithiothreitol, if required)

Workflow:

Caption: General Boc-SPPS Cycle Workflow.

Detailed Steps:

-

Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for a pre-wash (1-2 minutes).

-

Drain and treat with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[6]

-

If the sequence contains Trp or Met, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution.[6]

-

-

Washing:

-

Wash the resin thoroughly to remove TFA and by-products. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).

-

-

Coupling (In Situ Neutralization):

-

In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

-

Add this solution to the resin, followed by DIEA (6 equivalents).

-

Agitate the reaction vessel for 1-2 hours. The progress of the coupling can be monitored by a qualitative ninhydrin test. Due to the lower steric hindrance of the methyl ester, coupling times may be shorter compared to bulkier derivatives, but the risk of side reactions necessitates careful monitoring.

-

-